3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid
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Overview
Description
3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2. It is characterized by a butanoic acid backbone with a methyl group and a 6-methylpyridin-3-yl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions or proteins, and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-{[(6-methylpyridin-3-yl)carbonyl]amino}butanoic acid: Similar in structure but with an additional carbonyl group.
2-(6-Methylpyridin-3-yl)acetic acid: Similar pyridine ring but with an acetic acid backbone.
Uniqueness
3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern and the presence of both a butanoic acid and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
3-Methyl-2-(6-methylpyridin-3-yl)butanoic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on diverse scientific findings.
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- Structural Characteristics : The compound features a branched aliphatic chain with a pyridine ring, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 100 µg/mL, demonstrating their potential as antimicrobial agents .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 50 |
This compound | E. coli | 75 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and C6 (glioma). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the S phase .
Case Study: MCF-7 Cell Line
In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed:
- IC50 Value : Approximately 225 µM
- Effects : Increased lactate dehydrogenase (LDH) release indicating cell membrane damage and apoptosis initiation.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through its effects on pro-inflammatory cytokines. In vitro studies indicated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 120 | 50 |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : It may inhibit enzymes critical for the proliferation of cancer cells and the synthesis of inflammatory mediators.
- Oxidative Stress Modulation : The compound might modulate oxidative stress pathways, contributing to its anticancer effects.
Current Research Trends
Ongoing research is focused on:
- Synthesis of Derivatives : Exploring modifications to enhance biological activity and reduce toxicity.
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Combination Therapies : Investigating synergistic effects when combined with other therapeutic agents.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methyl-2-(6-methylpyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-5-4-8(3)12-6-9/h4-7,10H,1-3H3,(H,13,14) |
InChI Key |
PMYSWJSBSKBDRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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